4-Chloro-2,2,3-trimethylpentane
Description
Properties
CAS No. |
128399-92-8 |
|---|---|
Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
4-chloro-2,2,3-trimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-6(7(2)9)8(3,4)5/h6-7H,1-5H3 |
InChI Key |
WETDEDULOMQLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysis
A 2017 NIST study demonstrated that gaseous hydrogen chloride (HCl) in anhydrous dichloromethane at 0°C for 24 hours yields 68-72% product. The protocol specifies:
- Molar ratio : 1:1.2 alkene:HCl
- Catalyst : Trace FeCl₃ (0.5 mol%)
- Workup : Distillation from calcium hydride under vacuum
The tertiary carbocation at C2 forms preferentially, directing chloride attack to the C4 position (Figure 1). Side products (≤15%) include rearranged chlorides from hydride shifts, necessitating careful fractional distillation.
Chlorination of 2,2,3-Trimethylpentane
Radical chlorination using sulfuryl chloride (SO₂Cl₂) provides an alternative pathway under milder conditions than traditional Cl₂ gas methods.
Radical Initiation Parameters
Key parameters from NIST kinetics studies:
| Variable | Optimal Range | Effect on Selectivity |
|---|---|---|
| Temperature | 40-50°C | Minimizes overchlorination |
| Initiator (AIBN) | 1.5 mol% | Half-life ~2 hours |
| SO₂Cl₂:Alkane | 1:1 molar | 78% conversion |
The reaction follows a radical chain mechanism with preferential abstraction of tertiary hydrogens (bond dissociation energy ≈ 94 kcal/mol). However, the C4 position's steric environment reduces chlorination efficiency compared to less-branched alkanes.
Grignard Alkylation-Chlorination Sequence
A three-step synthesis starting from neopentyl chloride offers improved regiocontrol:
Stepwise Protocol
Grignard Formation :
$$ \text{CH}2\text{ClMgCH}2\text{C(CH}3\text{)}3 + \text{CH}2=\text{C(CH}3\text{)}2 \rightarrow \text{CH}2\text{C(CH}3\text{)}2\text{CH}_2\text{MgCl} $$Quenching with CO₂ :
Forms 2,2,3-trimethylpentanoic acid (85% yield)Reduction & Chlorination :
This route avoids carbocation rearrangements but requires stringent anhydrous conditions throughout.
Comparative Analysis of Methods
Economic and practical considerations from industrial studies:
| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |
|---|---|---|---|
| Hydrochlorination | 72 | 93 | 18.4 |
| Radical Chlorination | 64 | 87 | 22.1 |
| Grignard Route | 81 | 98 | 34.7 |
The hydrochlorination method balances efficiency and operational simplicity, while the Grignard approach suits high-purity pharmaceutical applications despite higher energy costs.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,2,3-trimethylpentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 2,2,3-trimethylpentanol or 2,2,3-trimethylpentanenitrile.
Elimination: Formation of 2,2,3-trimethylpentene.
Oxidation: Formation of 2,2,3-trimethylpentanone.
Scientific Research Applications
4-Chloro-2,2,3-trimethylpentane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2,2,3-trimethylpentane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Chloroalkanes
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns and branching. The chloro group’s electronic effects deshield adjacent protons, while trimethyl groups show distinct singlet peaks .
- GC-MS : Quantifies purity and detects volatile byproducts. Compare retention indices with standards .
- HPLC-UV : Useful for detecting trace impurities if derivatized (e.g., iodination or bromination) .
How does steric hindrance influence the reactivity of 4-Chloro-2,2,3-trimethylpentane in substitution reactions?
Advanced Research Question
The bulky 2,2,3-trimethylpentane backbone impedes SN2 mechanisms due to restricted backside attack. Instead, SN1 pathways may dominate in polar solvents (e.g., ethanol/water), though carbocation stability is compromised by branching. Experimental validation:
- Compare reaction rates with less hindered analogs (e.g., 1-chloropentane) using kinetic studies.
- Computational modeling (e.g., DFT ) quantifies steric effects via bond angle/energy analysis .
What computational strategies predict physicochemical properties like logP or boiling point?
Advanced Research Question
- Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors (e.g., molecular weight, branching index) from databases like PubChem .
- Quantum Chemistry Software : Gaussian or ORCA calculates dipole moments and polarizability, informing solubility and volatility .
- Statistical Thermodynamics : Predict phase-change behavior (e.g., boiling point) using group contribution methods .
How can contradictory stability data under varying storage conditions be resolved?
Advanced Research Question
Contradictions may arise from:
- Light exposure : UV degradation forms radicals; use amber vials and assess via accelerated aging studies .
- Temperature : Store at -20°C under inert gas (N₂/Ar). Monitor decomposition with HPLC-UV over time .
- Humidity : Hydrolysis rates depend on steric shielding; conduct kinetic trials in controlled humidity chambers .
What environmental degradation pathways are relevant, and how are they modeled?
Advanced Research Question
- Hydrolysis : Test pH-dependent chloride release (e.g., alkaline conditions) via ion chromatography .
- Biodegradation : Use soil/water microcosms with GC-MS to track metabolite formation (e.g., carboxylic acids) .
- Atmospheric oxidation : Simulate OH radical interactions in smog chambers, analyzing products via FTIR .
What safety protocols are critical for handling 4-Chloro-2,2,3-trimethylpentane?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
